Selective Cytotoxicity: DK143 Induces Apoptosis in MDA-MB-231 Breast Cancer Cells While Preserving MCF10A Non-Transformed Cells
DK143 triggered caspase-dependent apoptosis in MDA-MB-231 triple-negative breast cancer cells without significantly affecting the viability of MCF10A non-transformed breast epithelial cells, as shown in MTT viability assays [1]. This selectivity is attributed to selective ROS accumulation in cancer cells; ROS levels increased in MDA-MB-231 cells but remained unchanged in MCF10A cells [1]. By contrast, the unsubstituted parent 2'-hydroxychalcone and many simple methoxylated chalcones exhibit non-discriminatory cytotoxicity across cancer and normal lines, typically yielding selectivity indices <2 [2].
| Evidence Dimension | Cell viability differential (cancer vs. normal) |
|---|---|
| Target Compound Data | DK143: MDA-MB-231 viability ~45% at 10 µM (24 h); MCF10A viability >90% |
| Comparator Or Baseline | 2'-Hydroxychalcone: both MDA-MB-231 and MCF10A viability <50% at similar concentration range |
| Quantified Difference | Estimated selectivity index >5 for DK143 vs. <2 for parent chalcone |
| Conditions | MDA-MB-231 (TNBC) and MCF10A (non-transformed breast epithelial) cell lines, MTT assay, 24 h incubation, 10 µM compound |
Why This Matters
For procurement in cancer-selective screening cascades, DK143's inherent selectivity markedly reduces false positives from non-specific cytotoxicity, improving hit-to-lead fidelity compared to unselective chalcones.
- [1] Lee DH, et al. Cancer Lett. 2016;372(1):1-9. doi: 10.1016/j.canlet.2015.12.017. View Source
- [2] Sashidhara KV, et al. Synthesis and cytotoxicity of chalcone analogues: role of ring A and ring B substitutions. Bioorg. Med. Chem. Lett. 2010;20(24):7205-7208. doi: 10.1016/j.bmcl.2010.10.063. View Source
